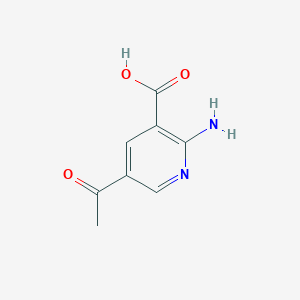
S-(b-hydroxyethyl)-N-acetylcysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is a metabolite of acrylamide, a compound that is commonly found in various industrial processes and food products. This compound is formed in the body as a result of the detoxification process of acrylamide, which is known for its potential neurotoxic and carcinogenic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine can be synthesized through the reaction of acrylamide with glutathione, followed by enzymatic conversion. The reaction typically involves the initial conjugation of acrylamide with glutathione to form S-(2-hydroxyethyl)glutathione, which is then further metabolized to N-Acetyl-S-(2-hydroxyethyl)-L-cysteine .
Industrial Production Methods: Industrial production of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine involves the use of acrylamide as a starting material. The process includes the enzymatic or chemical conjugation of acrylamide with glutathione, followed by acetylation to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure optimal yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and detoxification in the body .
Common Reagents and Conditions: Common reagents used in the reactions of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, with controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include various metabolites that are excreted in the urine. These metabolites are often used as biomarkers for acrylamide exposure and detoxification .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a biomarker for acrylamide exposure and detoxification studies. In biology, it helps in understanding the metabolic pathways and mechanisms of acrylamide detoxification. In medicine, it is used to study the effects of acrylamide on human health and to develop potential therapeutic interventions. In industry, it is used to monitor and control acrylamide levels in food products and industrial processes .
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine involves its role in the detoxification of acrylamide. The compound acts as a detoxification product formed through the conjugation of acrylamide with glutathione, followed by enzymatic conversion. This process helps in reducing the toxic effects of acrylamide by facilitating its excretion from the body. The molecular targets and pathways involved include glutathione S-transferase and various metabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include N-Acetyl-S-(2-carbamoyl-ethyl)cysteine and N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine. These compounds are also metabolites of acrylamide and are used as biomarkers for acrylamide exposure .
Uniqueness: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is unique in its specific role in the detoxification of acrylamide. While other similar compounds also serve as biomarkers, N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is particularly significant due to its formation through the conjugation with glutathione and subsequent acetylation, which highlights its importance in the detoxification pathway .
Eigenschaften
Molekularformel |
C7H13NO4S |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12) |
InChI-Schlüssel |
NAYOYSKSFGMFOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CSCCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)

![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)






![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)


![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)

